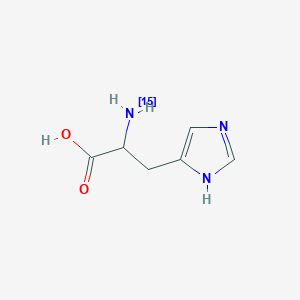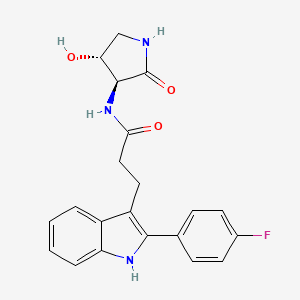
Apol1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apol1-IN-1 is a small molecule inhibitor specifically designed to target apolipoprotein L1 (APOL1). APOL1 is a protein associated with high-density lipoproteins and is involved in lipid metabolism and transport. Variants of APOL1 have been linked to an increased risk of chronic kidney diseases, particularly in individuals of African descent. This compound aims to mitigate the detrimental effects of these variants by inhibiting the function of APOL1.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Apol1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process often starts with the preparation of a core scaffold, followed by functionalization through various chemical reactions such as nucleophilic substitution, oxidation, and reduction. Specific reagents and catalysts are used to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and yield. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Apol1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Apol1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving APOL1.
Biology: Helps in understanding the role of APOL1 in cellular processes and its impact on lipid metabolism.
Medicine: Investigated for its potential therapeutic effects in treating APOL1-associated kidney diseases.
Industry: Utilized in the development of diagnostic assays and screening platforms for APOL1 inhibitors.
Mecanismo De Acción
Apol1-IN-1 exerts its effects by binding to APOL1 and inhibiting its function. This inhibition prevents the formation of ion channels that are believed to contribute to kidney cell damage. The molecular targets include specific binding sites on APOL1, and the pathways involved are related to lipid metabolism and cellular ion homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
Inaxaplin: Another small molecule inhibitor targeting APOL1, known for reducing proteinuria in patients with APOL1 variants.
Compound 3: A close analog of Inaxaplin with comparable potency.
Uniqueness
Apol1-IN-1 is unique in its specific binding affinity and inhibitory potency against APOL1. Compared to other inhibitors, it offers a distinct mechanism of action and has shown promising results in preclinical studies.
Propiedades
Fórmula molecular |
C21H20FN3O3 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-[(3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl]propanamide |
InChI |
InChI=1S/C21H20FN3O3/c22-13-7-5-12(6-8-13)19-15(14-3-1-2-4-16(14)24-19)9-10-18(27)25-20-17(26)11-23-21(20)28/h1-8,17,20,24,26H,9-11H2,(H,23,28)(H,25,27)/t17-,20+/m1/s1 |
Clave InChI |
CNYZYDUBGMRAFP-XLIONFOSSA-N |
SMILES isomérico |
C1[C@H]([C@@H](C(=O)N1)NC(=O)CCC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F)O |
SMILES canónico |
C1C(C(C(=O)N1)NC(=O)CCC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


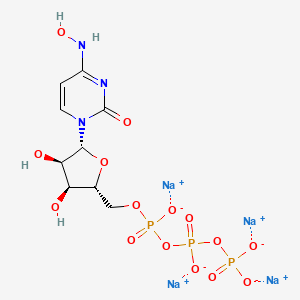
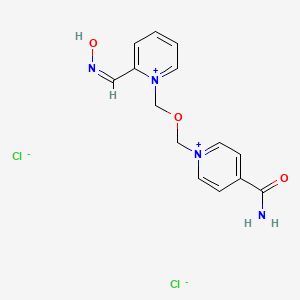
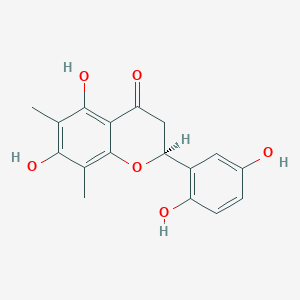
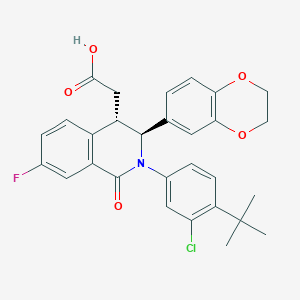
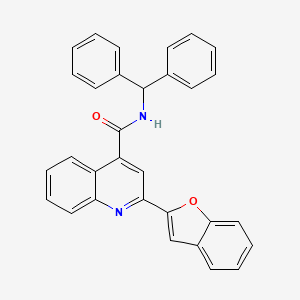

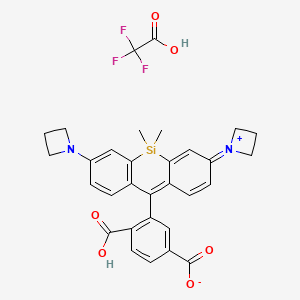
![(8R,13R)-12,13-dimethyl-9-[[(2R)-oxolan-2-yl]methyl]-9-azatricyclo[6.4.1.01,6]trideca-3,5-dien-3-ol](/img/structure/B11929727.png)
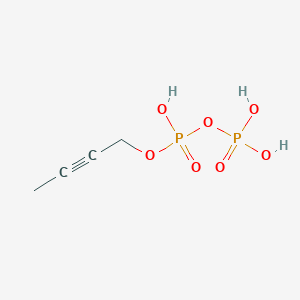
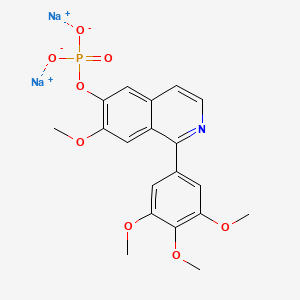
![4-[2-[7-[3-[6-(6-Aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11929747.png)
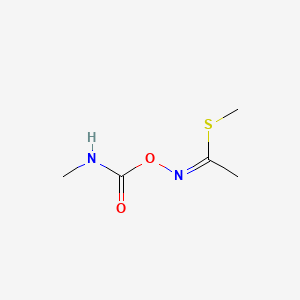
![Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate](/img/structure/B11929768.png)
